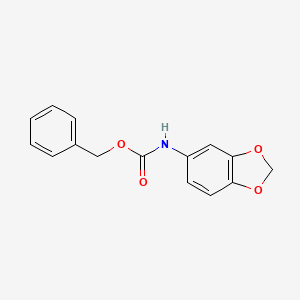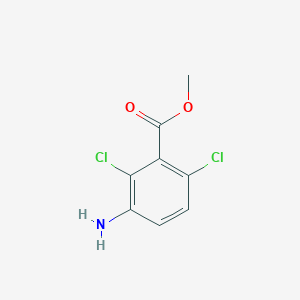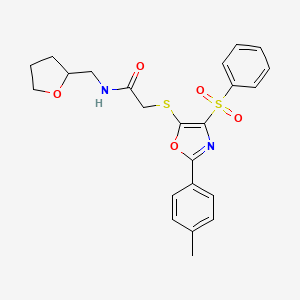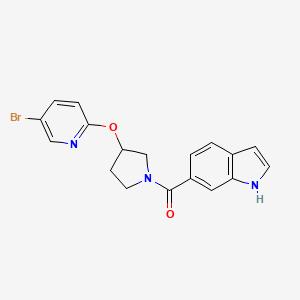![molecular formula C17H11Cl2NO3 B2513039 [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate CAS No. 338777-07-4](/img/structure/B2513039.png)
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Similar compounds with the 1,3,4-oxadiazole ring system have shown a wide variety of pharmacological activities .
Mode of Action
It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to a series of reactions, including hydrazination, salt formation, and cyclization, to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxazole ring.
Substitution: The chlorophenyl and chlorobenzoate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group and a heterocyclic ring, known for its antiviral activity.
Oxazole Derivatives: A broad class of compounds with a wide range of biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXKRYXEHLHHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2512958.png)

![N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2512963.png)
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2512964.png)
![5-Chloro-6-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2512965.png)
![(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2512970.png)

![2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2512974.png)
![1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one](/img/structure/B2512975.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2512976.png)

![2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2512978.png)
